Furo[3,2-b]pyridin-7-amine
Description
Significance of Fused Heterocyclic Scaffolds in Medicinal Chemistry and Chemical Research
Fused heterocyclic scaffolds are core structures in a vast number of biologically active molecules and approved drugs. Their prevalence stems from their rigid, three-dimensional frameworks which allow for precise spatial orientation of functional groups, facilitating strong and selective interactions with biological targets like enzymes and receptors. arkat-usa.org The incorporation of heteroatoms such as nitrogen and oxygen can introduce hydrogen bonding capabilities and modulate the electronic properties of the molecule. cymitquimica.com These characteristics make fused heterocyclic systems, like furopyridines, valuable starting points in the design of new therapeutic agents. grafiati.comresearchgate.net Their structural complexity and synthetic versatility allow chemists to generate large libraries of compounds for screening, accelerating the discovery of new leads for drug development. researchgate.netmedchemexpress.com
Furo[3,2-b]pyridine (B1253681) as a Privileged Structure and Versatile Scaffold in Drug Discovery
The Furo[3,2-b]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. medchemexpress.comresearchgate.netnih.govdntb.gov.ua This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the Furo[3,2-b]pyridine scaffold has been demonstrated through its use in the development of potent and highly selective inhibitors of various protein kinases. researchgate.netresearchgate.net
Research has successfully identified the Furo[3,2-b]pyridine core as a novel scaffold for inhibitors of cdc-like kinases (CLKs) and for modulators of the Hedgehog signaling pathway, both of which are important in cancer and other diseases. researchgate.netmedchemexpress.comresearchgate.netnih.govrcsb.org The ability to generate diverse sets of substituted Furo[3,2-b]pyridine derivatives through methods like chemoselective metal-mediated couplings has been crucial to exploring its potential. medchemexpress.comnih.govrcsb.org For instance, optimization of 3,5-disubstituted Furo[3,2-b]pyridines has yielded potent and cell-active CLK inhibitors. researchgate.netnih.gov
Overview of Current Research Trajectories for Furo[3,2-b]pyridin-7-amine and Related Derivatives
Current research on Furo[3,2-b]pyridine derivatives, including those related to this compound, is primarily focused on their therapeutic potential, particularly in oncology and neurodegenerative diseases. researchgate.net Key research trajectories include:
Kinase Inhibition: A major area of investigation is the development of Furo[3,2-b]pyridine-based compounds as selective inhibitors of protein kinases. researchgate.net Specific targets include cdc-like kinases (CLKs) and DYRK1A, which are implicated in various pathologies. researchgate.netnih.gov For example, a derivative, compound 35 from one study, demonstrated specific and potent inhibition of CLK1 with an IC50 value of 49 nM. nih.gov The unique binding modes of some Furo[3,2-b]pyridine inhibitors, which interact with the less conserved back pocket of the kinase, contribute to their high selectivity.
Modulation of Signaling Pathways: Researchers are exploring the ability of these compounds to modulate crucial cellular signaling pathways. Profiling of 3,5,7-trisubstituted Furo[3,2-b]pyridines has revealed non-toxic, sub-micromolar modulators of the Hedgehog signaling pathway, which is often dysregulated in various cancers. researchgate.netmedchemexpress.comnih.govrcsb.org
Development of Cytotoxic Agents: The Furo[3,2-b]pyridine framework is being evaluated for its potential in creating new anticancer agents. grafiati.com Studies have focused on synthesizing and testing the cytotoxic effects of various substituted Furo[3,2-b]pyridines. grafiati.com
Synthetic Methodology: Efficient synthesis of functionalized Furo[3,2-b]pyridine derivatives is a continuous area of research. Microwave-assisted chemistry and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being employed to create diverse libraries of these compounds for biological screening. nih.gov For instance, the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines has been achieved starting from a 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate. nih.gov
The table below summarizes some of the key biological targets that have been identified for various Furo[3,2-b]pyridine derivatives.
| Scaffold/Derivative Type | Biological Target/Pathway | Therapeutic Area of Interest | Reference |
| 3,5-disubstituted Furo[3,2-b]pyridines | cdc-like kinases (CLKs) | Cancer, Neurodegenerative diseases | researchgate.netnih.gov |
| 3,5,7-trisubstituted Furo[3,2-b]pyridines | Hedgehog signaling pathway | Cancer | researchgate.netnih.govrcsb.org |
| 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines | Ser/Thr kinases (e.g., CLK1, DYRK1A) | Cancer, Neurodegenerative diseases | nih.gov |
| 2-substituted Furo[3,2-b]pyridines | - | Potential Cytotoxic Agents (Anticancer) | grafiati.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTFLLAMOPARNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674101 | |
| Record name | Furo[3,2-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-74-6 | |
| Record name | Furo[3,2-b]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 3,2 B Pyridin 7 Amine and Its Analogues
Strategies for Furo[3,2-b]pyridine (B1253681) Core Construction
The assembly of the furo[3,2-b]pyridine nucleus is typically achieved by forming the furan (B31954) ring onto a pre-existing pyridine (B92270) core or vice versa. Methodologies often involve cyclization reactions that form a key carbon-carbon or carbon-oxygen bond to complete the heterocyclic system.
Metal-Mediated Cyclization and Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures like the furo[3,2-b]pyridine system. Catalysts based on copper and palladium are particularly prominent, enabling a range of cyclization and cross-coupling strategies.
Copper-catalyzed oxidative cyclization reactions represent an efficient method for the formation of C-O bonds in the synthesis of oxygen-containing heterocycles. While specific examples detailing the synthesis of Furo[3,2-b]pyridin-7-amine via this method are not extensively documented, the general strategy is applicable. This approach would typically involve a suitably substituted pyridine precursor bearing a phenolic hydroxyl group and an adjacent side chain capable of undergoing intramolecular cyclization. The copper catalyst, in the presence of an oxidant, facilitates the C-O bond formation to construct the furan ring. For instance, a one-pot synthesis of fused pyridines has been achieved through a copper-catalyzed reaction of cyclic ketones with propargylamine, demonstrating the utility of copper in facilitating oxidative annulation to form pyridine-fused systems. nih.gov A similar strategy could be envisioned where a 2-alkynyl-3-hydroxypyridine undergoes a copper-mediated cyclization to yield the furo[3,2-b]pyridine core.
Palladium catalysis offers a versatile platform for the synthesis of furo[3,2-b]pyridines, primarily through intramolecular C-H activation or by constructing key precursors via intermolecular cross-coupling reactions like the Suzuki-Miyaura coupling.
A notable approach involves the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides. This oxidative cyclization method allows for a direct and regioselective synthesis of benzofuro[3,2-b]pyridine 1-oxides, which can be subsequently deoxygenated to furnish the corresponding benzofuro[3,2-b]pyridines in excellent yields. acs.org This strategy highlights the power of palladium catalysis in forging the furan ring onto a pyridine scaffold through direct C-H functionalization.
While the Suzuki-Miyaura reaction is renowned for creating C-C bonds between aryl partners, it can be strategically employed to assemble precursors for furo[3,2-b]pyridine synthesis. For example, a 3-halopyridine derivative could be coupled with a furan-based boronic acid (or vice-versa). The resulting aryl-heteroaryl compound could then undergo a subsequent intramolecular cyclization (e.g., dehydration or other ring-closing reaction) to form the final furo[3,2-b]pyridine ring system. Although this represents a multi-step process, the reliability and broad functional group tolerance of the Suzuki-Miyaura coupling make it a valuable tool for accessing diverse and complex starting materials. nih.govnih.govresearchgate.netbeilstein-journals.org
| Catalyst System | Reactants | Product | Yield (%) |
| Pd(OAc)2 / Ligand | 3-Phenoxypyridine 1-Oxide | Benzofuro[3,2-b]pyridine 1-Oxide | High |
| Pd(PPh3)4 / Base | Aryl Halide + Heteroaryl Boronic Acid | Biaryl Intermediate | Good to Excellent |
A highly efficient, one-pot method for the synthesis of 2-substituted furo[3,2-b]pyridines has been developed utilizing a heterogeneous Pd/C-Cu catalytic system assisted by ultrasound irradiation. nih.gov This procedure involves the coupling of a 3-chloro-2-hydroxypyridine with various terminal alkynes. The reaction proceeds through a sequential Sonogashira C-C coupling followed by an intramolecular C-O bond-forming cyclization in a single pot. nih.gov
The use of ultrasound irradiation significantly accelerates the reaction rate, leading to higher yields in shorter reaction times compared to conventional heating. The heterogeneous Pd/C catalyst offers advantages such as being inexpensive, stable, and easily separable from the reaction mixture, simplifying the purification process. nih.gov This methodology provides a direct and convenient route to a range of 2-substituted furo[3,2-b]pyridine derivatives. nih.gov
| Starting Materials | Catalyst System | Conditions | Product |
| 3-chloro-2-hydroxy pyridine, Terminal Alkyne | 10% Pd/C-CuI-PPh3-Et3N in EtOH | Ultrasound Irradiation | 2-substituted furo[3,2-b]pyridine |
Copper catalysis can also be employed in cascade reactions to construct complex heterocyclic systems in a single synthetic operation. An efficient copper-catalyzed cascade reaction has been developed for the synthesis of benzofuro[3,2-b]pyridines, which are analogues of the furo[3,2-b]pyridine core. rsc.org This method involves the reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes. rsc.org
Although not directly applied to this compound itself, this strategy showcases a powerful approach where multiple bonds are formed in a sequential manner. The reaction cascade is initiated by the alkynylation of the imine, followed by an intramolecular cyclization to form a dihydrobenzofuro[3,2-b]pyridine intermediate, which then undergoes isomerization to the final aromatic product. rsc.org Such cascade processes are highly atom-economical and offer a rapid entry into complex fused ring systems. A similar strategy could be envisioned starting from appropriately substituted pyridine-derived imines to access the furo[3,2-b]pyridine core.
Photocyclization Approaches for Furopyridines
Photochemical reactions offer a unique avenue for the synthesis of heterocyclic compounds by utilizing light energy to promote cyclization reactions that may be difficult to achieve under thermal conditions. The application of photocyclization to the synthesis of the furo[3,2-b]pyridine core is a less common but potentially powerful strategy.
This approach would typically involve the design of a precursor molecule that can undergo an intramolecular cyclization upon irradiation with UV light. For example, a substituted pyridine with an adjacent furan-like side chain containing a suitable chromophore could be a candidate for photocyclization. The UV irradiation could induce an electrocyclization or a radical-mediated cyclization to form the final fused ring system. While specific examples for the direct synthesis of furo[3,2-b]pyridines via photocyclization are scarce in the literature, related photochemical transformations have been used to create other heterocyclic systems. For instance, the UV irradiation of pyrimidine in water ice has been shown to produce other pyrimidine derivatives like uracil, demonstrating that UV light can induce significant transformations in pyridine-like rings. researchgate.netnih.gov The development of a targeted photochemical route would represent an innovative addition to the synthetic chemist's toolbox for accessing this important scaffold.
Heteroannulation Processes for Furo[3,2-b]pyridine Derivatives
Heteroannulation reactions, which involve the formation of a heterocyclic ring onto a pre-existing ring, are a cornerstone for the synthesis of Furo[3,2-b]pyridine derivatives. A widely employed method involves a one-pot sequence combining a Sonogashira cross-coupling reaction with a subsequent heteroannulation step.
This strategy typically starts with a substituted 2-hydroxypyridine, such as 3-chloro-2-hydroxypyridine, which undergoes a palladium/copper-catalyzed Sonogashira coupling with a terminal alkyne. researchgate.net The resulting intermediate then undergoes an intramolecular C-O bond formation to construct the fused furan ring, yielding the Furo[3,2-b]pyridine scaffold. researchgate.netresearchgate.net This one-pot approach is valued for its efficiency and directness. nih.gov
Another advanced heteroannulation method involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides. This oxidative cyclization strategy leads to the formation of benzofuro[3,2-b]pyridine 1-oxides with high regioselectivity. The resulting N-oxide products can be readily deoxygenated in excellent yields to afford the corresponding benzofuro[3,2-b]pyridines.
A summary of a typical Sonogashira/Heteroannulation reaction is presented below:
| Starting Material | Alkyne Partner | Catalyst System | Solvent | Conditions | Product | Yield |
| 3-chloro-2-hydroxy pyridine | Various terminal alkynes | 10% Pd/C-CuI-PPh3 | EtOH | Ultrasound irradiation | 2-substituted Furo[3,2-b]pyridines | Not specified |
Multi-Component Condensation Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their synthetic efficiency. However, based on available research, this approach is not widely reported for the specific synthesis of the Furo[3,2-b]pyridine core. While MCRs are used to generate other isomers like Furo[2,3-b]pyridines or different heterocyclic systems, their application to the Furo[3,2-b]pyridine scaffold appears to be limited. rsc.org
Functionalization Strategies of the Furo[3,2-b]pyridine Scaffold
Once the Furo[3,2-b]pyridine core is synthesized, subsequent functionalization is necessary to introduce the desired substituents, such as the 7-amino group of the title compound.
Introduction of Amino Groups and Other Substituents
The synthesis of this compound necessitates the introduction of an amino group at the C7 position of the heterocyclic core. A common and effective strategy for forming C-N bonds on aryl and heteroaryl systems is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for reacting aryl halides with amines.
While a direct, detailed synthesis of this compound is not extensively documented in the reviewed literature, the established protocol for Buchwald-Hartwig aminations provides a highly probable synthetic route. wikipedia.org This would involve the synthesis of a 7-halo-Furo[3,2-b]pyridine (e.g., 7-chloro or 7-bromo) precursor. This precursor would then be subjected to a palladium-catalyzed reaction with an ammonia equivalent or a protected amine, followed by deprotection if necessary, to yield the final this compound. This methodology has been successfully applied to closely related nitrogen-containing heterocycles, suggesting its applicability to the Furo[3,2-b]pyridine system. researchgate.net
Regioselective Functionalization and Metalation Techniques (e.g., Lithiation)
Directed ortho-metalation, particularly lithiation, is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The Furo[3,2-b]pyridine scaffold has been the subject of detailed lithiation studies to enable its comprehensive functionalization. nih.gov
Below is a table summarizing the conditions for regioselective lithiation of the Furo[3,2-b]pyridine framework.
| Substrate | Reagent | Position of Lithiation | Electrophile (E+) | Product |
| Furo[3,2-b]pyridine | n-BuLi/THF | C7 | Various (e.g., I2, TMSCl) | 7-substituted Furo[3,2-b]pyridine |
| 7-Iodo-Furo[3,2-b]pyridine | n-BuLi/THF | C5 | Various | 5,7-disubstituted Furo[3,2-b]pyridine |
| 5,7-Diiodo-Furo[3,2-b]pyridine | n-BuLi/THF | C3 | Various | 3,5,7-trisubstituted Furo[3,2-b]pyridine |
Derivatization of Carboxamide and Related Moieties
The derivatization of functional groups, such as carboxamides, attached to the Furo[3,2-b]pyridine scaffold is a potential route for creating diverse analogues. However, specific research detailing the derivatization of carboxamide and related moieties on the Furo[3,2-b]pyridine core is not prominently featured in the surveyed scientific literature. Further investigation in this specific area is required to delineate effective synthetic protocols.
Optimization of Synthetic Pathways
Optimizing synthetic routes is crucial for improving efficiency, increasing yields, and enhancing the practical applicability of chemical processes, particularly for the large-scale production of target compounds. For the synthesis of Furo[3,2-b]pyridine derivatives, several optimization strategies have been reported.
The one-pot Sonogashira coupling and heteroannulation sequence is itself an optimization, as it combines multiple steps, reduces purification of intermediates, and saves time and resources. nih.gov The efficiency of this process has been further enhanced through the use of ultrasound irradiation. researchgate.netnih.gov This technique can accelerate reaction rates and improve yields, representing a greener and more efficient approach.
General principles of synthetic optimization, such as developing scalable, multi-gram routes and minimizing the need for chromatographic purification, are critical. nih.gov For instance, the development of a concise 4-step synthesis for the related Furo[2,3-b]pyridine (B1315467) core, which required only one chromatographic purification and was proven to be scalable, highlights the objectives of pathway optimization. nih.gov Such principles are directly applicable to refining the synthesis of this compound and its analogues.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including the furopyridine scaffold. acs.orgacs.orgnih.gov This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times compared to conventional heating methods. mdpi.com
A notable example is the palladium-catalyzed one-pot synthesis of substituted furopyridines. acs.orgacs.orgnih.gov This procedure involves sequential coupling, imination, and annulation reactions of ortho-bromoarylaldehydes with terminal acetylenes and ammonium acetate. acs.orgacs.orgnih.gov The use of microwave irradiation in this multi-component reaction facilitates the efficient construction of the fused ring system, affording a variety of substituted furopyridines and related heterocycles in moderate to excellent yields, with some reaching up to 86%. acs.orgacs.orgnih.gov
The reaction is typically carried out in a sealed vessel under microwave irradiation at elevated temperatures, which would require significantly longer durations with conventional heating. For instance, the initial coupling reaction can be performed at 80°C for 1 hour, followed by the imination and annulation step at 150°C for 2 hours under microwave conditions. acs.org This rapid and efficient protocol highlights the advantages of microwave assistance in streamlining the synthesis of complex heterocyclic frameworks.
Table 1: Microwave-Assisted Synthesis of Furopyridine Analogues
| Reactants | Catalyst System | Solvent | Microwave Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromofuran-2-carbaldehyde, Terminal Alkyne, NH₄OAc | Pd(OAc)₂, PPh₃, KOAc | DMF | 80°C (1h), then 150°C (2h) | up to 86% | acs.orgacs.org |
| 3-Bromothiophene-2-carbaldehyde, Terminal Alkyne, NH₄OAc | Pd(OAc)₂, PPh₃, KOAc | DMF | 80°C (1h), then 150°C (2h) | up to 86% | acs.orgacs.org |
Green Chemistry Approaches in Furo[3,2-b]pyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov These approaches focus on the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient methods. nih.gov
One significant green strategy is the development of metal-free synthetic routes, which avoid the use of potentially toxic and expensive heavy metal catalysts. mdpi.comnih.gov While direct metal-free synthesis of the entire this compound is a subject of ongoing research, the principles have been applied to the synthesis of the constituent pyridine ring and related furopyridine systems.
Another green technique that has been successfully applied to the synthesis of Furo[3,2-b]pyridine derivatives is the use of ultrasound irradiation. nih.govresearchgate.netbenthamdirect.com Sonochemistry can promote reactions through acoustic cavitation, leading to shorter reaction times and milder conditions. A convenient one-pot synthesis of 2-substituted Furo[3,2-b]pyridines has been developed using ultrasound assistance in conjunction with a palladium on carbon (Pd/C) catalyst. nih.govresearchgate.netbenthamdirect.com This method is considered greener due to the use of an inexpensive and recyclable heterogeneous catalyst and ethanol as a more environmentally friendly solvent. nih.govresearchgate.net The reaction proceeds via a sequential C-C coupling and C-O bond formation in a single pot, simplifying the experimental procedure and reducing waste. nih.govresearchgate.net
Table 2: Green Chemistry Approaches in Furo[3,2-b]pyridine Synthesis
Biological Activities and Pharmacological Potential of Furo 3,2 B Pyridin 7 Amine and Its Derivatives
Anticancer Activity
Derivatives of the furo[3,2-b]pyridine (B1253681) scaffold have shown notable anticancer activity. For instance, a series of 2,4-disubstituted furo[3,2-b]indole derivatives, which share a related core structure, were synthesized and evaluated for their ability to combat cancer. nih.gov One promising agent from this series demonstrated highly selective and significant inhibitory activity against renal cancer cells (A498). nih.gov
Compounds built upon the furo[3,2-b]pyridine framework have been shown to effectively inhibit the growth of cancer cells. One derivative, featuring a 3,5-disubstituted furo[3,2-b]pyridine core, exhibited cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net Similarly, related structures like benzo nih.govmdpi.comoxepino[3,2-b]pyridine derivatives have been found to be active against human colorectal cancer cells (HCT-116 cell lines) with IC50 values in the micromolar range. researchgate.net
The mechanism of action for these compounds often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov For example, novel pyridine (B92270) derivatives designed as VEGFR-2 inhibitors were shown to induce apoptosis in cancer cells. researchgate.net This was evidenced by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl, and the activation of caspases-3, -8, and -9. researchgate.net Furthermore, some cyclohepta[e]thieno[2,3-b]pyridine derivatives, which are structurally related, demonstrated robust pro-apoptotic effects in breast cancer cells, with a significant increase in total apoptosis induction compared to controls. nih.gov
| Compound Class | Specific Compound | Cancer Cell Line | Activity Metric (GI50/IC50) | Reference |
|---|---|---|---|---|
| Furo[3,2-b]indole derivative | Compound 10a | A498 (Renal) | Significant Inhibition | nih.gov |
| Furo[3,2-b]pyridine derivative | Compound 12f | MCF-7 (Breast) | Cytotoxic | researchgate.net |
| Benzo nih.govmdpi.comoxepino[3,2-b]pyridine derivative | MPOBA | HCT-116 (Colorectal) | 24.95 µM | researchgate.net |
| Cyclohepta[e]thieno[2,3-b]pyridine derivative | Compound 5 | MDA-MB-468 (Breast) | 0.6 µM | nih.gov |
| Cyclohepta[e]thieno[2,3-b]pyridine derivative | Compound 8b | MDA-MB-468 (Breast) | <1 µM | nih.gov |
Beyond direct cytotoxicity, furo[3,2-b]pyridine derivatives can exert their anticancer effects by modulating critical cellular signaling pathways. The furo[3,2-b]pyridine core has been identified as a central scaffold for efficient modulators of the Hedgehog signaling pathway. sci-hub.senih.govresearchgate.net This pathway is crucial in embryonic development and its aberrant activation is implicated in several forms of cancer. researchgate.net Profiling of a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that could modulate the Hedgehog pathway at sub-micromolar concentrations. sci-hub.senih.gov These compounds were shown to inhibit GLI-dependent reporter gene activity, a key downstream indicator of Hedgehog pathway activation. researchgate.net
A primary mechanism through which furo[3,2-b]pyridine derivatives exhibit their pharmacological effects is the inhibition of protein kinases. researchgate.net Protein kinases are a therapeutically important class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. sci-hub.se The furo[3,2-b]pyridine motif, while not a typical ATP mimetic, has been successfully developed into potent and highly selective kinase inhibitors. sci-hub.seresearchgate.net
The furo[3,2-b]pyridine scaffold has proven to be particularly effective for developing potent and highly selective inhibitors of CDC-like kinases (CLKs). sci-hub.senih.gov CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of RNA splicing, a process that can be hijacked by cancer cells to produce tumor-promoting protein variants. researchgate.netmdpi.com Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective CLK inhibitors. sci-hub.senih.gov One such derivative, MU1210, has been recognized as a quality chemical probe for studying CLK1, CLK2, and CLK4. researchgate.netnih.gov Structural studies have revealed that these inhibitors bind to the back pocket of the kinase, rather than the hinge region typically occupied by ATP competitive inhibitors, which may contribute to their high selectivity. sci-hub.se
| Compound | Target Kinase | Inhibitory Activity | Reference |
|---|---|---|---|
| MU1210 | CLK1/2/4 | Quality Chemical Probe | researchgate.netnih.gov |
| Compound 12f | CLK1 | Potent On-Target Activity | researchgate.net |
| Compound 12h | CLK1 | Binding Mode Confirmed by Crystal Structure | researchgate.net |
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its overexpression is common in many cancers, making it an attractive target for cancer therapy. nih.gov While research on direct Furo[3,2-b]pyridin-7-amine derivatives as CDK2 inhibitors is specific, related furopyridine scaffolds have shown significant promise. For example, a series of new furopyridine derivatives were synthesized and evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme. nih.gov One compound, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, was among the most active inhibitors, with an IC50 value of 0.93 µM, comparable to the reference inhibitor roscovitine. nih.gov Furthermore, a novel lead compound derived from a cyclohepta[e]thieno[2,3-b]pyridine scaffold exhibited potent CDK2/cyclin E1 inhibition with an IC50 of 0.77 nM, which was approximately 2.5-fold more potent than roscovitine. nih.gov This compound was also shown to arrest the cell cycle in the G1 phase, consistent with a CDK2 targeting mechanism. nih.gov
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of the VEGFR-2 signaling pathway is therefore a validated strategy in cancer treatment. nih.gov While many existing VEGFR-2 inhibitors are multi-targeted, there is a continuous effort to develop more selective agents. mdpi.comnih.gov
Derivatives based on related furopyrimidine and thienopyrimidine scaffolds have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov Several of these compounds demonstrated dose-related VEGFR-2 inhibition with IC50 values in the nanomolar range. nih.gov For instance, certain thieno[2,3-d]pyrimidine-based derivatives exhibited IC50 values as low as 21 nM. nih.gov These compounds not only inhibited the kinase enzyme but also suppressed the proliferation of human umbilical vein endothelial cells (HUVEC), a key in vitro model for angiogenesis. nih.gov Novel pyridine derivatives have also been developed as selective VEGFR-2 inhibitors, showing potent cytotoxic activity against various cancer cell lines. researchgate.netekb.eg
Hedgehog Signaling Pathway Modulation
The furo[3,2-b]pyridine core is recognized as a novel scaffold for potent modulators of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis. sci-hub.seresearchgate.netnih.gov Research has shown that specific derivatives of this scaffold can effectively modulate this pathway.
Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, demonstrated sub-micromolar modulation of the Hedgehog pathway. sci-hub.senih.govresearchgate.net This discovery highlights the scaffold's versatility and its potential for developing targeted cancer therapies by inhibiting aberrant Hh signaling. The canonical activation of the Hh pathway results in the heightened expression of the GLI family zinc finger 1 (Gli1) gene. Furo[3,2-b]pyridine derivatives have been shown to interfere with this process. researchgate.net
For instance, studies using GLI-dependent reporter gene assays demonstrated that compound 23a , a derivative of the furo[3,2-b]pyridine scaffold, inhibits Hh signaling. researchgate.net In these assays, cells treated with an Hh pathway agonist, purmorphamine, showed a dose-dependent reduction in luciferase activity upon exposure to compound 23a , indicating a clear inhibition of the signaling cascade. researchgate.net
Table 1: Hedgehog Pathway Modulation by Furo[3,2-b]pyridine Derivative 23a researchgate.net
| Concentration of 23a | Hh Signaling Activity (% of Control) |
|---|---|
| 0 µM (Control) | 100% |
| 0.1 µM | ~80% |
| 1 µM | ~40% |
| 10 µM | ~10% |
Data derived from GLI-dependent reporter gene assay in Shh-LIGHT2 cells treated with 2 µm purmorphamine.
In Vitro Cytotoxicity and In Vivo Efficacy Studies
Derivatives of the furopyridine scaffold have been the subject of numerous studies to evaluate their potential as anticancer agents, demonstrating significant in vitro cytotoxicity against various cancer cell lines and promising in vivo efficacy in animal models.
A study on angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines revealed their cytotoxic effects on HeLa (cervical cancer), T47D (breast cancer), and C6 (glioma) cell lines. ijpsonline.comijpsonline.com Certain compounds from this series showed notable activity, leading to their selection for in vivo anticancer studies. ijpsonline.comijpsonline.com Similarly, a series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and evaluated for anticancer activity. nih.gov One compound, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (10a) , exhibited highly selective and significant inhibitory activity against the A498 renal cancer cell line. nih.gov This promising in vitro result was further validated in an A498 xenograft nude mice model, where compound 10a showed significant antitumor activity. nih.gov
Furthermore, research into furo[2,3-d]pyrimidine-based chalcones identified two compounds, 5d and 5e , with potent anti-proliferative activity against a panel of 59 human cancer cell lines. nih.gov These compounds also showed pronounced cytotoxic activity against the doxorubicin-resistant MCF-7-ADR breast cancer cell line. nih.gov The in vivo assessment of compound 5e in mice with Ehrlich Ascites Carcinoma (EAT) revealed a significant dose-dependent decrease in tumor volume. nih.gov At a dose of 5 mg/kg, compound 5e resulted in a tumor growth inhibition of 78%, a result comparable to the standard drug doxorubicin. nih.gov
Table 2: In Vitro Cytotoxicity of Furopyridine Derivatives Against Selected Cancer Cell Lines
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 17d (a furo[2,3-b]pyridine (B1315467) derivative) | MDA-MD-435 (Melanoma) | GI₅₀ | 23 nM | nih.gov |
| Compound 17d | MDA-MB-468 (Breast Cancer) | GI₅₀ | 46 nM | nih.gov |
| Compound 10a (a furo[3,2-b]indole derivative) | A498 (Renal Cancer) | - | Significant Inhibition | nih.gov |
| Compound 5d (a furo[2,3-d]pyrimidine (B11772683) derivative) | NCI-59 Cell Panel | Mean GI₅₀ | 2.41 µM | nih.gov |
| Compound 5e (a furo[2,3-d]pyrimidine derivative) | NCI-59 Cell Panel | Mean GI₅₀ | 1.23 µM | nih.gov |
| Compound 5d | MCF-7-ADR (Resistant Breast Cancer) | IC₅₀ | 1.2 ± 0.21 µM | nih.gov |
| Compound 5e | MCF-7-ADR (Resistant Breast Cancer) | IC₅₀ | 1.9 ± 0.32 µM | nih.gov |
Antimicrobial Properties
The furo[3,2-b]pyridine scaffold and its derivatives have demonstrated notable antimicrobial properties, showing activity against a range of bacteria and fungi, including multidrug-resistant strains.
Antibacterial Effects
Various derivatives of the furopyridine nucleus have been reported to possess antibacterial activity. researchgate.netnih.gov For example, a series of novel naphtho[2,1-b]furo[3,2-b]pyridine derivatives were synthesized and screened for their antibacterial activity against Staphylococcus pyogenes. researchgate.net Several of the tested compounds were found to exhibit excellent antibacterial activity. researchgate.net The broad applicability of pyridine derivatives in antimicrobial research is well-documented, with various synthesized compounds showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govjapsonline.com
Antifungal Activity
In addition to antibacterial effects, furo[3,2-b]pyridine derivatives have shown potential as antifungal agents. Studies on newly synthesized hetero-annulated furochromenofuropyridines reported high inhibitory action when tested in vitro against several fungal strains. researchgate.net Specifically, compounds synthesized from the reaction of a key intermediate with active methylene (B1212753) nitriles showed significant antifungal properties. researchgate.netresearchgate.net Naphtho[2,1-b]furo[3,2-b]pyridine derivatives have also been tested against Candida albicans and Aspergillus flavus, with some compounds showing moderate antifungal activity. researchgate.net
Activity Against Multidrug-Resistant Strains (e.g., Mycobacterium tuberculosis)
A significant area of research has been the evaluation of furopyridine derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including multidrug-resistant (MDR) strains. The furo[2,3-b]pyridine core, an isomer of the title scaffold, has been identified as a promising structure for this application. nih.gov
Screening of an in-house library of furopyridines against M. tuberculosis led to the identification of a selective bioactive compound effective against different drug-resistant strains of the mycobacteria. nih.gov Other pyridine-containing compounds have also been designed and synthesized as novel anti-Mtb agents. derpharmachemica.com For instance, a series of 2,10-dihydro-4aH-chromeno[3,2-c]pyridin-3-yl derivatives were tested for activity against M. tuberculosis H37Rv and MDR-Mtb, with one compound showing a minimum inhibitory concentration (MIC) of 0.07 µg/mL against the MDR strain. derpharmachemica.com Furthermore, recently developed 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli, indicating their potential to overcome common challenges in tuberculosis therapy. frontiersin.org
Anti-inflammatory Effects
The pyridine nucleus is a core component of various compounds investigated for anti-inflammatory activity. nih.gov While direct studies on the anti-inflammatory effects of this compound are limited, research on structurally related pyridazinone and 2-pyridinone derivatives suggests the potential of this scaffold. nih.gov
Pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX2), a key enzyme in the inflammatory pathway, classifying them among nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Other related compounds have been shown to inhibit lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov More complex derivatives, such as quinolinylpurines, have demonstrated high in vivo efficacy in rodent models of inflammation. researchgate.net These findings suggest that the furo[3,2-b]pyridine core could serve as a valuable template for the design and development of novel anti-inflammatory agents.
Neuroprotective Potential
Derivatives of the Furo[3,2-b]pyridine scaffold have demonstrated significant promise in the context of neurodegenerative diseases and neuroprotection, primarily through their action as potent inhibitors of specific protein kinases.
The Furo[3,2-b]pyridine core is a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netnih.gov Dysregulation of CLKs is associated with various conditions, including neurodegenerative diseases. researchgate.net Optimization of 3,5-disubstituted Furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective inhibitors of these kinases. researchgate.netnih.gov
One notable derivative, compound 35 (7-(2,4-dichlorophenyl)pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine), exhibited an impressive inhibitory activity with an IC50 value of 49 nM and proved to be specific for CLK1 within a panel of tested kinases. researchgate.net
Table 1: CLK Inhibition by Furo[3,2-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity |
| 35 | CLK1 | 49 | Specific for CLK1 in the tested panel |
A series of novel 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides have been synthesized and evaluated for their inhibitory activities against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of neurodegenerative diseases. nih.govCurrent time information in Oskarshamn, SE. Several of these compounds displayed favorable inhibitory activity against the GSK-3β protein. nih.govCurrent time information in Oskarshamn, SE.
Specifically, compounds 5n , 5o , and 5p significantly reduced the phosphorylation of the GSK-3β substrate tau at the Ser396 residue in primary neurons, confirming their cellular activity. Current time information in Oskarshamn, SE. In in vitro models of neuronal injury that are relevant to cerebral ischemic stroke, these compounds prevented neuronal death induced by glutamate, oxygen-glucose deprivation, and nutrient serum deprivation. Current time information in Oskarshamn, SE. Furthermore, in an in vivo animal model of cerebral ischemia, compound 5o was shown to reduce the infarct size by 10% and improve neurological deficits, highlighting the potential of these derivatives as neuroprotective agents against brain ischemic stroke. Current time information in Oskarshamn, SE.
Table 2: Neuroprotective Effects of Furo[2,3-b]pyridine Derivatives as GSK-3β Inhibitors
| Compound | Biological Effect | Model |
| 5n, 5o, 5p | Reduced tau phosphorylation at Ser396 | Primary neurons |
| 5n, 5o, 5p | Prevented neuronal death | In vitro neuronal injury models |
| 5o | Reduced infarct size by 10% and improved neurological deficit | In vivo cerebral ischemia animal model |
In research targeting Alzheimer's disease, a polyfunctionalized furo[2,3-b:4,5-b']dipyridine-chalcone hybrid compound, YIAD-0336 , was developed to chemically drive the clearance of amyloid-β (Aβ) aggregates. In a 5XFAD transgenic mouse model of Alzheimer's, oral administration of YIAD-0336 alongside intravenous mannitol (B672) injections led to a significant removal of Aβ plaques from the brain. This demonstrates that the furopyridine scaffold can be incorporated into molecules designed to tackle the pathological hallmarks of Alzheimer's disease by dissociating toxic protein aggregates and alleviating cognitive decline.
Other Therapeutic Applications (e.g., PAR-2 Signaling Pathway Inhibition)
While direct inhibition of the PAR-2 signaling pathway by this compound derivatives is not extensively documented in the reviewed literature, the Furo[3,2-b]pyridine scaffold has been identified as a central structure for modulators of other important cellular pathways.
Interestingly, the Furo[3,2-b]pyridine core has been identified as a scaffold for two distinct classes of biologically active compounds: the highly selective CLK inhibitors and potent modulators of the Hedgehog signaling pathway. researchgate.netnih.gov Profiling of a kinase-inactive subset of 3,5,7-trisubstituted Furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of the Hedgehog pathway. researchgate.netnih.gov Inappropriate activation of this signaling pathway is implicated in various malignancies, suggesting a potential therapeutic application for these derivatives in oncology. researchgate.net This dual activity from a single core scaffold highlights the versatility of the Furo[3,2-b]pyridine structure in developing targeted therapies.
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Through molecular docking studies, several potential molecular targets for Furo[3,2-b]pyridin-7-amine derivatives have been identified, suggesting their potential in cancer therapy. These targets are often key players in cell signaling pathways that are dysregulated in cancer.
Serine/Threonine Kinase AKT1: Furo[2,3-b]pyridine (B1315467) derivatives, isomeric to the Furo[3,2-b]pyridine (B1253681) core, have been investigated for their interaction with the serine/threonine kinase AKT1. cncb.ac.cn This kinase is a critical node in cell signaling pathways that promote cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. nih.gov Docking studies have revealed strong binding affinities of these derivatives to AKT1, indicating a potential mechanism of action through the disruption of this key signaling pathway. cncb.ac.cn
Estrogen Receptor Alpha (ERα): The estrogen receptor alpha is a key driver in the majority of breast cancers. Molecular docking studies have explored the binding of pyrazole (B372694) derivatives to ERα, providing a basis for the design of new endocrine therapies. thesciencein.org While not directly studying this compound, these studies on other heterocyclic scaffolds highlight ERα as a potential target for compounds with similar structural features.
HER2: Human Epidermal Growth Factor Receptor 2 (HER2) is another important target in breast cancer. The binding of furo[2,3-b]pyridine derivatives to HER2 has been investigated, suggesting that this class of compounds may interfere with HER2-mediated signaling pathways. cncb.ac.cn
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): Both DHFR and TS are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of nucleic acid precursors. nih.gov Inhibition of these enzymes leads to the disruption of DNA synthesis and "thymineless death" in rapidly dividing cancer cells. nih.gov While direct docking studies of this compound against these enzymes are not extensively reported, other heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, have been studied as potential DHFR inhibitors through molecular docking. sciforum.net This suggests that the furopyridine scaffold could also be explored for its potential to target these enzymes.
| Molecular Target | Significance | Furopyridine Isomer/Related Heterocycle Studied |
|---|---|---|
| Serine/Threonine Kinase AKT1 | Promotes cell survival and proliferation | Furo[2,3-b]pyridine |
| Estrogen Receptor Alpha (ERα) | Key driver in breast cancer | Pyrazole derivatives |
| HER2 | Important target in breast cancer | Furo[2,3-b]pyridine |
| Dihydrofolate Reductase (DHFR) | Essential for DNA synthesis | 1,3,4-thiadiazole derivatives |
| Thymidylate Synthase (TS) | Crucial for DNA synthesis | Pyrrolo[2,3-d]pyrimidine antifolates |
The analysis of binding affinities and interaction mechanisms through molecular docking provides a detailed picture of how a ligand interacts with its target protein at the molecular level. Hydrogen bonding is a key type of interaction that contributes significantly to the stability of the ligand-protein complex.
For instance, in the docking studies of 1,3,4-thiadiazole derivatives with DHFR, specific hydrogen bonds were identified between the inhibitor and amino acid residues in the active site of the enzyme, such as Leu 28, Ser 59, Asp 31, and Gln 35. sciforum.net The formation of these hydrogen bonds is crucial for the effective inhibition of the enzyme. Similarly, docking studies of pyrazole derivatives with Estrogen Receptor Alpha have elucidated the key interactions necessary for binding. thesciencein.org While specific binding affinity data for this compound with the aforementioned targets are not detailed in the provided context, the general principles of ligand-receptor interactions, dominated by factors such as hydrogen bonding and hydrophobic interactions, would apply.
Quantum Chemical Calculations for Mechanistic Insights and Properties Prediction
Quantum chemical calculations are a powerful tool for investigating the electronic structure and properties of molecules. nih.gov These methods can provide insights into reaction mechanisms, molecular geometries, and various chemical properties that are difficult or impossible to measure experimentally. emerginginvestigators.orgresearchgate.net For heterocyclic compounds like furopyridines, quantum chemistry can be used to:
Predict Molecular Properties: Calculations can predict properties such as molecular geometry, Mulliken charge distribution, and frontier molecular orbitals (HOMO and LUMO). emerginginvestigators.org These properties are crucial for understanding the reactivity and stability of the molecules.
Elucidate Reaction Mechanisms: Quantum chemical calculations can be used to study the transition states and reaction pathways of chemical reactions, providing a deeper understanding of the underlying mechanisms.
Enhance Drug Design: By predicting how modifications to a molecule's structure will affect its electronic properties, quantum chemistry can guide the design of new derivatives with improved activity and pharmacokinetic profiles. emerginginvestigators.org For example, the introduction of fluorine atoms can significantly alter the chemical properties of a compound, potentially improving its metabolic stability and reactivity. emerginginvestigators.org
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-activity relationship (SAR) analysis is a critical component of drug discovery that involves correlating the chemical structure of a compound with its biological activity.
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the furopyridine scaffold. researchgate.netresearchgate.net
Kinase Inhibition: For 3,5-disubstituted furo[3,2-b]pyridines, optimization of the substituents has led to the development of potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov Similarly, profiling of 3,5,7-trisubstituted furo[3,2-b]pyridines has revealed modulators of the Hedgehog signaling pathway. researchgate.netnih.gov
Antiproliferative Activity: In a series of pyridine (B92270) derivatives, the introduction of a methyl group was found to be more favorable for antiproliferative activity compared to a chlorine atom or hydrogen. mdpi.com This highlights the subtle yet significant impact that different substituents can have on biological activity.
| Scaffold | Substitution Pattern | Observed Biological Activity |
|---|---|---|
| Furo[3,2-b]pyridine | 3,5-disubstituted | Potent and selective CLK inhibitors |
| Furo[3,2-b]pyridine | 3,5,7-trisubstituted | Modulators of the Hedgehog pathway |
| Pyridine | Methyl substitution | Enhanced antiproliferative activity |
| Pyridine | Chlorine or Hydrogen substitution | Reduced antiproliferative activity |
Scaffold hopping is a strategy used in medicinal chemistry to identify novel molecular scaffolds with similar biological activity to a known active compound. This can lead to the discovery of compounds with improved properties, such as better selectivity or a more favorable pharmacokinetic profile.
The Furo[3,2-b]pyridine core is considered a "privileged scaffold" due to its ability to serve as a template for the development of inhibitors for various biological targets. researchgate.netnih.gov Comparisons with its isomers, such as Furo[2,3-c]pyridine and Furo[2,3-b]pyridine, are crucial for understanding the SAR. For example, while Furo[3,2-b]pyridines have been identified as potent kinase inhibitors, derivatives of the isomeric Furo[2,3-b]pyridine scaffold have also shown significant anticancer activity. cncb.ac.cnresearchgate.net The subtle change in the fusion of the furan (B31954) and pyridine rings can lead to profoundly different binding modes and biological activities. researchgate.net This underscores the importance of exploring different isomeric scaffolds in the drug discovery process.
Broader Applications and Future Directions
Furo[3,2-b]pyridin-7-amine as a Versatile Building Block in Complex Heterocyclic Synthesis
The Furo[3,2-b]pyridine (B1253681) core is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. sci-hub.seresearchgate.net Its rigid, bicyclic structure and unique electronic properties, arising from the fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring, make it an ideal starting point for the synthesis of complex, biologically active molecules. sci-hub.se The amine group at the 7-position provides a key functional handle for further chemical modifications, allowing for the construction of diverse molecular libraries.
Researchers have developed several synthetic strategies to utilize this scaffold. These methods allow for precise functionalization at various positions on the heterocyclic core, leading to a wide array of derivatives.
Key Synthetic Methodologies:
| Methodology | Description | Key Reagents/Catalysts | Reference |
| Metal-Mediated Couplings | Involves chemoselective coupling reactions to build the Furo[3,2-b]pyridine core or add substituents. A notable example is the copper-mediated oxidative cyclization used to assemble the scaffold itself. | Pd/C-CuI, Pd(PPh₃)₂Cl₂/CuI | sci-hub.seresearchgate.net |
| Regioselective Lithiation | This technique allows for the specific functionalization of the furopyridine framework. By using strong bases like lithium diisopropylamide (LDA), specific protons can be removed, and the resulting intermediate can be trapped with various electrophiles to add new functional groups at desired positions. | Lithium diisopropylamide (LDA) | |
| Annulation Reactions | Efficient annulation reactions, for instance between aurone-derived α,β-unsaturated imines and activated terminal alkynes, have been developed for the facile synthesis of benzofuro[3,2-b]pyridines, an extended version of the core scaffold. | Triethylamine, DBU | rsc.org |
Through these and other synthetic innovations, this compound and its parent core serve as foundational structures for creating potent and selective inhibitors of key biological targets, most notably protein kinases and signaling pathways critical in disease. sci-hub.senih.gov
Agrochemical Applications of Furo[3,2-b]pyridine Derivatives
The pyridine ring is a common motif in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net Its presence can confer desirable properties such as metabolic stability and effective interaction with biological targets in pests and weeds.
However, despite the prevalence of the pyridine scaffold in agricultural science, the specific application of Furo[3,2-b]pyridine derivatives is not yet widely reported in scientific literature. This represents a significant, largely unexplored area for research. The unique stereoelectronic properties of the Furo[3,2-b]pyridine core could potentially be leveraged to develop novel pesticides with new modes of action, potentially helping to overcome growing issues of resistance to existing treatments. Future research could focus on synthesizing libraries of Furo[3,2-b]pyridine derivatives and screening them for various agrochemical activities.
Material Science Applications (e.g., Organic Electronics, Catalysis)
Fused heterocyclic compounds are of great interest in material science due to their rigid, planar structures and tunable electronic properties, which make them suitable for applications in organic electronics, such as organic semiconductors. cncb.ac.cn While the Furo[3,2-b]pyridine scaffold is primarily researched for its biological activity, its inherent chemical characteristics suggest potential in this field.
A concrete application in material science has been demonstrated in the area of catalysis. A sterically demanding chiral-at-metal ruthenium(II) catalyst has been developed incorporating bidentate Furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands. The unique structure of these ligands, which highly shields the catalytic site, allows for effective and enantioselective alkynylation of certain ketones. This example underscores the potential of Furo[3,2-b]pyridine derivatives to serve as sophisticated ligands in asymmetric catalysis, opening avenues for their use in the synthesis of complex chiral molecules.
Patent Landscape and Emerging Research Trends in Furo[3,2-b]pyridine Chemistry
The patent landscape for Furo[3,2-b]pyridine derivatives is heavily concentrated on their therapeutic applications, highlighting the compound's commercial potential in the pharmaceutical industry. A significant number of patents protect Furo[3,2-b]pyridine-based compounds as potent and selective inhibitors of specific protein kinases and as modulators of crucial cellular signaling pathways. google.comnih.gov
Emerging Research and Patented Applications:
| Research Area | Target | Therapeutic Potential | Reference |
| Kinase Inhibition | Cdc-like kinases (CLKs), TBK1, IKKε | Cancer, Neurodegenerative Diseases, Inflammatory Disorders | sci-hub.senih.govgoogle.com |
| Hedgehog Pathway Modulation | Smoothened (SMO) or downstream components | Cancers (e.g., basal cell carcinoma, medulloblastoma) | sci-hub.senih.govnih.gov |
| Anticancer Agents | General cytotoxic activity | Various malignancies | researchgate.netmdpi.com |
The primary research trend is the continued development of Furo[3,2-b]pyridine derivatives as highly selective chemical probes and potential drug candidates. researchgate.net The focus is on optimizing the scaffold to achieve greater potency and selectivity for underexplored protein kinases, thereby minimizing off-target effects. sci-hub.seresearchgate.net The modular synthetic methods available allow for systematic structure-activity relationship (SAR) studies, accelerating the discovery of compounds with improved pharmacological profiles. sci-hub.se For instance, 3,5-disubstituted Furo[3,2-b]pyridines have been identified as particularly effective and selective inhibitors of CLKs, while 3,5,7-trisubstituted derivatives have shown promise as sub-micromolar modulators of the Hedgehog pathway. sci-hub.senih.gov
Challenges and Future Perspectives in this compound Research
Despite the significant progress in the chemistry and application of Furo[3,2-b]pyridines, several challenges remain. A key difficulty lies in the selective functionalization of the pyridine ring, which is inherently electron-deficient and can be challenging to modify with precision. researchgate.net While methods for regioselective functionalization exist, the development of more versatile, efficient, and scalable synthetic routes is crucial for expanding the chemical diversity of accessible derivatives. researchgate.netingentaconnect.com Many current synthetic pathways, particularly those involving heteroannulation of acetylenic derivatives, can be complex. researchgate.net
Looking forward, the future of this compound research is promising and multifaceted.
Medicinal Chemistry: The primary focus will likely remain on refining the scaffold for therapeutic use. This includes developing next-generation kinase inhibitors with novel binding modes and improved selectivity profiles to overcome drug resistance. researchgate.net Further exploration of its potential in modulating other signaling pathways is also a promising avenue.
Agrochemicals and Material Science: A significant opportunity lies in the systematic exploration of Furo[3,2-b]pyridine derivatives in fields outside of medicine. Their potential in developing new agrochemicals and functional materials for electronics and catalysis is virtually untapped.
Chemical Biology: The development of highly selective Furo[3,2-b]pyridine-based inhibitors will continue to provide valuable chemical probes to study the biological functions of specific kinases and signaling pathways, deepening the understanding of cellular processes. researchgate.net
Q & A
How can Furo[3,2-b]pyridin-7-amine derivatives be synthesized, and what reaction conditions optimize yield?
Basic
Derivatives of this compound are typically synthesized via nucleophilic aromatic substitution. For example, fluorinated analogs can be prepared by reacting a halogenated furopyridine precursor (e.g., 7-chloro-furo[3,2-b]pyridine) with substituted anilines under reflux in anhydrous solvents like toluene or DMF. Catalytic bases such as KCO enhance reactivity. Purification via column chromatography or recrystallization yields products with >80% purity. Reaction optimization includes temperature control (80–120°C) and stoichiometric ratios (1:1.2 precursor:amine) to minimize side reactions .
What advanced strategies enable enantioselective synthesis of this compound derivatives?
Advanced
Enantioselective synthesis requires chiral catalysts or auxiliaries. For instance, asymmetric Buchwald-Hartwig amination using palladium catalysts with chiral ligands (e.g., BINAP) can introduce stereocenters. Evidence for analogous thienopyridines shows that substituents on the aryl amine influence enantiomeric excess (e.g., 3- vs. 4-fluoroaniline derivatives yield distinct steric environments). Chiral HPLC or enzymatic resolution may further refine enantiopurity .
How are NMR and HRMS utilized to characterize this compound derivatives?
Basic
1H NMR identifies proton environments: NH signals (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns. 13C NMR distinguishes carbons adjacent to electronegative groups (e.g., CF at δ 110–120 ppm). HRMS validates molecular formulas; deviations <5 ppm indicate isotopic purity. For example, a calculated mass of 244.0470 vs. observed 244.0473 confirms CHFNO .
How should researchers resolve contradictions in spectral data for structurally similar derivatives?
Advanced
Contradictions arise from dynamic effects (e.g., NH tautomerism) or crystallographic packing. For fluorinated derivatives, compare 19F NMR to assess electronic environments. In cases of overlapping signals, use 2D NMR (COSY, NOESY) or variable-temperature NMR to differentiate conformers. Crystallography or DFT calculations can resolve ambiguities, as seen in thienopyridine analogs where 3-fluoro substitution broadens NH signals vs. 4-fluoro .
What drug delivery systems enhance the bioavailability of this compound-based therapeutics?
Advanced
Magnetoliposomes (MLs) incorporating superparamagnetic nanoparticles (e.g., MnFeO) improve tumor targeting. Encapsulation efficiency >75% is achieved via thin-film hydration. MLs enable dual therapy: controlled drug release (pH/thermal sensitivity) and magnetic hyperthermia. In vitro assays show GI values <1 µM for ML-loaded thienopyridines, comparable to free drugs .
How are structure-activity relationship (SAR) studies designed for this compound derivatives?
Advanced
SAR studies systematically vary substituents (e.g., electron-withdrawing groups at C-3 vs. C-4) and assess biological activity. For antitumor analogs, logP, polar surface area, and hydrogen-bonding capacity are modeled against cytotoxicity. Fluorine substitution enhances metabolic stability but may reduce solubility. Parallel synthesis and high-throughput screening validate hypotheses, as demonstrated in thienopyridine derivatives .
How does microwave irradiation improve the synthesis of this compound derivatives?
Advanced
Microwave irradiation accelerates reactions by enhancing molecular collisions. For condensation reactions (e.g., with thienothiazolidinones), microwave conditions (100–150°C, 10–30 min) achieve yields comparable to 24-hour reflux while reducing side products. This method is particularly effective for thermally sensitive intermediates .
What mechanisms underlie the antitumor activity of this compound derivatives?
Basic
Derivatives inhibit kinase pathways (e.g., EGFR, VEGFR) via competitive ATP binding. Fluorescence assays reveal intramolecular charge transfer (ICT) states, enhancing DNA intercalation. Apoptosis is triggered via caspase-3 activation, as shown in thienopyridine analogs with GI < 0.5 µM in HeLa cells .
How are enzyme inhibition assays optimized for this compound derivatives targeting cathepsin S?
Advanced
Fluorogenic substrates (e.g., Z-Val-Val-Arg-AMC) quantify protease activity. IC values are determined using kinetic assays (λ 380 nm, λ 460 nm). Structure-based design prioritizes derivatives with hydrophobic substituents (e.g., tert-butyl) to occupy the S3 pocket, as seen in furopyrrolone inhibitors .
What computational approaches model the interactions of this compound derivatives with biological targets?
Advanced
Molecular docking (AutoDock, Schrödinger) predicts binding poses in ATP-binding pockets. MD simulations (AMBER, GROMACS) assess stability over 100 ns. QSAR models correlate electronic parameters (HOMO/LUMO) with IC. For fluorinated derivatives, DFT calculations (B3LYP/6-31G*) optimize geometries and predict NMR shifts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
